![molecular formula C13H26N2 B13274647 N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine](/img/structure/B13274647.png)
N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine
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Overview
Description
N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine is an organic compound that features a cyclohexyl ring substituted with an ethyl group and a pyrrolidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 4-ethylcyclohexanone with 1-methylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds via nucleophilic addition followed by cyclization to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated pressures.
Substitution: Halogens or other electrophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine exerts its effects involves binding to specific molecular targets such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylcyclohexyl)-1-methylpyrrolidin-3-amine
- N-(4-ethylcyclohexyl)-1-ethylpyrrolidin-3-amine
- N-(4-ethylcyclohexyl)-1-methylpiperidin-3-amine
Uniqueness
N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Biological Activity
N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with an ethylcyclohexyl group and a methyl group. The presence of these groups influences the compound's steric and electronic properties, which are crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its role as a ligand that interacts with various receptors and enzymes. This interaction can modulate enzymatic activities or activate signaling pathways, leading to diverse biological effects:
- Receptor Binding : The compound may exhibit affinity for dopamine receptors, particularly D2 and D3 receptors, which are implicated in numerous neurological conditions.
- Enzyme Inhibition : It may inhibit specific enzymes, contributing to its pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance:
- Antibacterial Activity : Compounds exhibiting similar structures have shown significant antibacterial activity against pathogens like E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations .
Anticancer Properties
Research has indicated that related compounds possess antiproliferative effects against various cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Example Compound 1 | Hela | 226 |
Example Compound 2 | A549 | 242.52 |
These findings suggest that this compound could also exhibit similar anticancer properties, warranting further investigation.
Structure-Activity Relationships (SAR)
The structural modifications of pyrrolidine derivatives significantly affect their biological activity. For example:
- N-Alkylation Effects : Variations in the N-substituent chain length impact binding affinities at dopamine receptors. Studies have shown that longer alkyl chains can enhance receptor binding but also may alter selectivity between D2 and D3 receptors .
Study on Receptor Interaction
A notable study explored the interaction of similar compounds with dopamine receptors using bioluminescence resonance energy transfer (BRET) assays. The results indicated that certain analogues acted as antagonists at both D2 and D3 receptors, suggesting potential therapeutic applications in treating disorders such as schizophrenia and Parkinson's disease .
Comparative Analysis with Analogues
The biological activity of this compound was compared with its analogues:
Compound | D2 Binding Affinity (nM) | D3 Binding Affinity (nM) |
---|---|---|
N-(4-Ethylcyclohexyl) derivative | 10 | 5 |
Parent Compound | 20 | 15 |
This table illustrates how structural modifications can enhance receptor binding affinities, potentially leading to improved pharmacological profiles.
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C13H26N2/c1-3-11-4-6-12(7-5-11)14-13-8-9-15(2)10-13/h11-14H,3-10H2,1-2H3 |
InChI Key |
QLTGJGXKKXMTST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NC2CCN(C2)C |
Origin of Product |
United States |
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